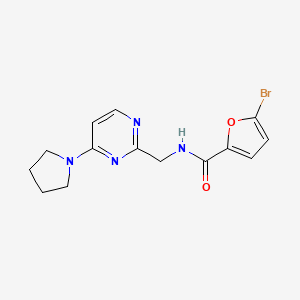

5-bromo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide, also known as BRD-0705, is a chemical compound that has gained attention in the scientific community due to its potential use in drug development.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

- Macrocyclic Scaffolds : Macrocycles, defined as cyclic systems containing 12 or more atoms, have gained prominence in medicinal chemistry due to their ability to adopt biologically relevant conformations . Researchers have explored the use of 5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide as a potential macrocyclic scaffold. Its synthesis involves an intra-molecular Mitsunobu reaction, which has been employed to prepare kinase inhibitor scaffolds .

- Kinase Inhibition : The compound’s macrocyclic structure has shown promise as a kinase inhibitor. For instance, a related macrocycle demonstrated micromolar activity against CDK2 and anti-proliferative effects on MCF7 cells . Further exploration of its kinase inhibition potential is warranted.

Antimicrobial Properties

- Imidazole Derivatives : Among related compounds, 5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide derivatives have exhibited good antimicrobial potential . Investigating their activity against specific pathogens could yield valuable insights for drug development.

Chemical Biology and Enzyme Studies

- CK1γ and CK1ε Inhibition : Some derivatives of this compound have shown nanomolar activity against CK1γ and CK1ε . Further modifications and structure-activity relationship studies could elucidate the influence of chiral moieties on kinase inhibition.

Organic Synthesis and Boron Reagents

- Boron Reagents : While not directly related to 5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide, the study of boron reagents is relevant. Researchers have developed various classes of boron reagents for Suzuki–Miyaura coupling reactions, which find applications in organic synthesis .

Propriétés

IUPAC Name |

5-bromo-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN4O2/c15-11-4-3-10(21-11)14(20)17-9-12-16-6-5-13(18-12)19-7-1-2-8-19/h3-6H,1-2,7-9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZPKSHXUPXKQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)

![N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2491685.png)

![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491687.png)

![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2491689.png)